![molecular formula C19H19N3O2S B2751882 4-(dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 392249-44-4](/img/structure/B2751882.png)

4-(dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

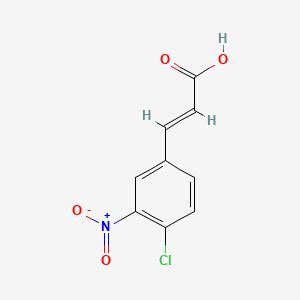

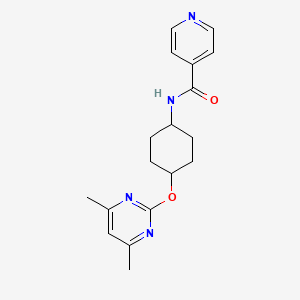

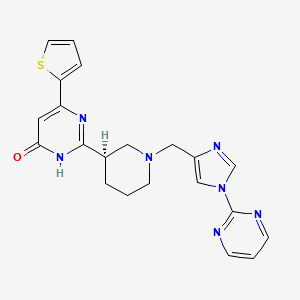

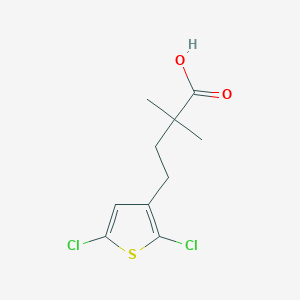

4-(dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, commonly known as DMAT, is a compound that has been extensively studied for its potential use as a therapeutic agent. DMAT belongs to the thiazole family of compounds and has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In

Scientific Research Applications

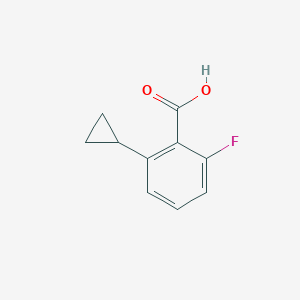

Synthesis and Chemical Properties

4-(dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is involved in the synthesis of various heterocyclic compounds due to its chemical structure which facilitates the formation of complex molecules. It serves as a precursor in the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines. These compounds have demonstrated anti-inflammatory and analgesic properties, showcasing the broad potential of this compound in medicinal chemistry research (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Anticancer Evaluation

Research on derivatives of this compound has shown significant antimicrobial and anticancer activities. A study synthesized a series of 4-thiazolidinone derivatives, revealing that specific compounds in this series exhibit promising antimicrobial and anticancer potentials. Such findings indicate the importance of structural modification and functionalization in enhancing biological activities, potentially leading to new therapeutic agents (Deep et al., 2016).

Antifungal Activity

The compound and its derivatives have been tested for antifungal effectiveness against various types of fungi. Research into dimethylpyrimidin-derivatives containing a heterocyclic compound has concluded that these synthesized molecules possess significant antifungal properties. This application not only highlights the potential for developing new antifungal agents but also emphasizes the versatility of this compound in the field of agricultural and pharmaceutical fungicides (Jafar et al., 2017).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been evaluated for their corrosion inhibiting properties. Benzothiazole derivatives, for example, have shown high efficiency in preventing steel corrosion in acidic environments. This research suggests that these compounds can provide a novel approach to corrosion inhibition, potentially leading to the development of more effective and environmentally friendly corrosion inhibitors (Hu et al., 2016).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-(dimethylamino)pyridine (dmap) derivatives, are widely used as nucleophilic catalysts . They are involved in reversible reactions with electrophiles .

Mode of Action

It’s known that temperature has a significant impact on the protonation degree of dmap derivatives . For instance, the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of DMAP with pentafluoropyridine, undergoes a slight protonation on the dimethylamino group at 30 °C. This protonation becomes complete when the temperature decreases to -70 °C .

Biochemical Pathways

Compounds with similar structures have been used in the regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes . This suggests that the compound might interact with biochemical pathways related to these reactions.

Result of Action

Based on the behavior of similar compounds, it can be inferred that the compound might influence the protonation degree of certain molecules, which could potentially affect various cellular processes .

Action Environment

The action of this compound is influenced by environmental factors such as temperature . As mentioned earlier, the degree of protonation of certain molecules derived from this compound is significantly affected by temperature changes .

properties

IUPAC Name |

4-(dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-22(2)15-8-4-14(5-9-15)18(23)21-19-20-17(12-25-19)13-6-10-16(24-3)11-7-13/h4-12H,1-3H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPQLZYCHPTZAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2751799.png)

![2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}nicotinamide](/img/structure/B2751801.png)

![[4-(Hexyloxy)phenyl]methanol](/img/structure/B2751808.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2751809.png)

![N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester](/img/structure/B2751820.png)